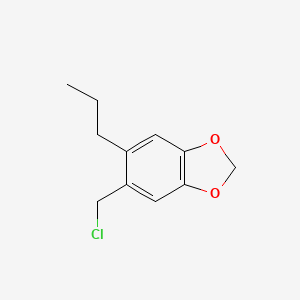

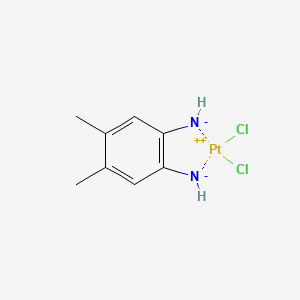

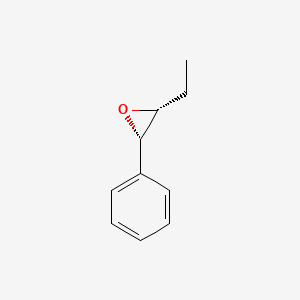

5-(Chloromethyl)-6-propyl-1,3-benzodioxole

Übersicht

Beschreibung

"5-(Chloromethyl)-6-propyl-1,3-benzodioxole" is a compound that likely possesses unique chemical and physical properties due to its structural components, such as the benzodioxole moiety, chloromethyl group, and propyl chain. Benzodioxoles are known for their presence in various bioactive molecules and their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related benzodioxole derivatives often involves cyclization reactions and the introduction of functional groups through halogenation, alkylation, or arylation. A study by Ravelli, Albini, and Fagnoni (2011) presents a photocatalytic method for synthesizing 2-substituted 1,3-benzodioxoles, which could be adapted for synthesizing the target compound by modifying the substituents accordingly (Ravelli, Albini, & Fagnoni, 2011).

Wissenschaftliche Forschungsanwendungen

Eco-sustainable Synthesis and Biological Evaluation

A study demonstrated the eco-friendly synthesis of 2-phenyl 1,3-benzodioxole derivatives and evaluated their anticancer, antibacterial, and DNA binding potential. The research highlighted the discovery of compounds with greater anticancer and antibacterial potency compared to standard reference compounds, alongside identifying a molecule with significant DNA binding capacity. This suggests the potential application of 1,3-benzodioxole derivatives in developing treatments for cancer and bacterial infections, and as agents in studying DNA interactions (Gupta et al., 2016).

Insecticidal Activity

Another research focused on synthesizing benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, incorporating 1,3-benzodioxole derivatives, to explore their insecticidal activity. The study found specific analogues showing high insecticidal activities, indicating the potential use of 1,3-benzodioxole derivatives in developing new, effective insecticides (Sawada et al., 2003).

Antitumor Activity

1,3-Benzodioxole derivatives were synthesized and evaluated for their in vitro antitumor activity, with some derivatives displaying significant tumor growth inhibition. This underlines the therapeutic potential of 1,3-benzodioxole derivatives in cancer treatment, offering a foundation for further research in antitumor drugs (Micale et al., 2002).

Photocatalytic Synthesis

Research into the photocatalytic synthesis of 2-substituted 1,3-benzodioxoles presented a mild and general method for creating potentially bioactive derivatives. This method offers a promising approach for the facile synthesis of 1,3-benzodioxole derivatives with potential applications in pharmaceuticals and materials science (Ravelli et al., 2011).

Antibacterial Evaluation

The study on the antibacterial activity of various sulfonamides derived from 1,3-benzodioxol-5-carbohydrazide underscores the potential of 1,3-benzodioxole derivatives in developing new antibacterial agents. The research identified molecules with high activity against several bacterial strains, highlighting the significance of 1,3-benzodioxole derivatives in antimicrobial applications (Siddiqa et al., 2014).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling and storing it.

Zukünftige Richtungen

This involves discussing potential applications of the compound and directions for future research.

Please note that the availability of this information depends on how much research has been conducted on the specific compound. For a less-studied compound, some of this information might not be available. If you have a specific compound that is well-studied or a specific question about a compound, feel free to ask!

Eigenschaften

IUPAC Name |

5-(chloromethyl)-6-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-2-3-8-4-10-11(14-7-13-10)5-9(8)6-12/h4-5H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERYYLFZPLNJDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1CCl)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062070 | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-6-propyl-1,3-benzodioxole | |

CAS RN |

1938-32-5 | |

| Record name | 5-(Chloromethyl)-6-propyl-1,3-benzodioxole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1938-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloromethyl-6-propyl-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001938325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole, 5-(chloromethyl)-6-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-6-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.105 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloromethyldihydrosafrole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK69BL3V3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

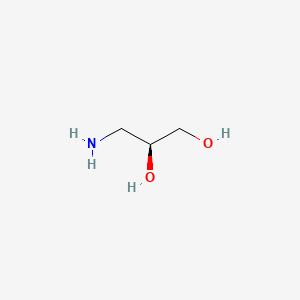

![[(7R,8S)-11-amino-7-hydroxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204458.png)

![7,8-Diethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1204460.png)

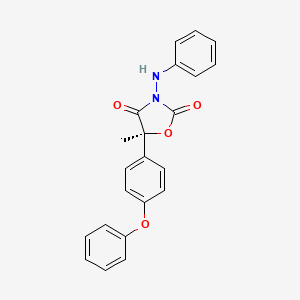

![[(2R)-3-carboxy-2-(2-propylpentanoyloxy)propyl]-trimethylazanium](/img/structure/B1204474.png)

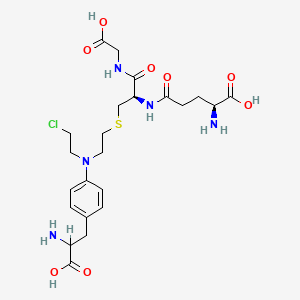

![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] oct-2-ynethioate](/img/structure/B1204476.png)